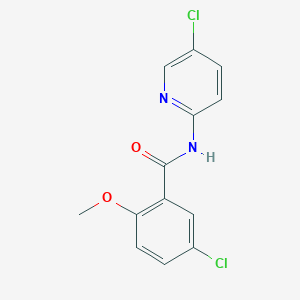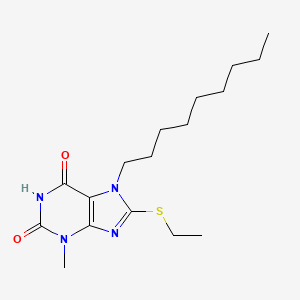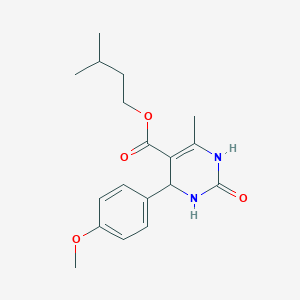![molecular formula C27H27N3OS B11707901 N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4'-pentyl-[1,1'-biphenyl]-4-carboxamide CAS No. 312758-86-4](/img/structure/B11707901.png)
N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4'-pentyl-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2-メチルフェニル)-1,3,4-チアゾール-2-イル]-4'-ペンチル-[1,1'-ビフェニル]-4-カルボキサミドは、チアゾール誘導体のクラスに属する有機化合物です。チアゾールは、2つの窒素原子と1つの硫黄原子を含む五員環を持つ複素環式化合物です。
準備方法
合成経路と反応条件
N-[5-(2-メチルフェニル)-1,3,4-チアゾール-2-イル]-4'-ペンチル-[1,1'-ビフェニル]-4-カルボキサミドの合成は、通常、2-メチルフェニルヒドラジンと二硫化炭素を反応させて対応する1,3,4-チアゾール誘導体を生成することから始まります。この中間体は、適切な条件下で4'-ペンチル-[1,1'-ビフェニル]-4-カルボン酸クロリドと反応させると、最終生成物が得られます。反応条件には、通常、ジクロロメタンやクロロホルムなどの有機溶媒と、反応を促進するためのトリエチルアミンなどの触媒の使用が含まれます。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、より大規模な規模で行われます。このプロセスは、通常、反応パラメータを正確に制御するために、連続フローリアクターや自動化システムを採用し、より高い収率と純度を実現するように最適化されます。最終生成物の品質を確保するためには、高純度の試薬と溶媒を使用することが重要です。
化学反応の分析
反応の種類
N-[5-(2-メチルフェニル)-1,3,4-チアゾール-2-イル]-4'-ペンチル-[1,1'-ビフェニル]-4-カルボキサミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: チアゾール環は、酸化されてスルホキシドまたはスルホンを生成することができます。
還元: 存在する場合は、ニトロ基をアミンに還元することができます。
置換: この化合物は、特にチアゾール環で、求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用することができます。
生成される主な生成物
酸化: スルホキシドまたはスルホン。
還元: アミン。
置換: さまざまな置換されたチアゾール誘導体。
科学的研究の応用
N-[5-(2-メチルフェニル)-1,3,4-チアゾール-2-イル]-4'-ペンチル-[1,1'-ビフェニル]-4-カルボキサミドは、科学研究においてさまざまな応用が期待されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの可能性が調査されています。
医学: 生物活性があることから、潜在的な治療薬として研究されています。
産業: 有機電子材料やセンサの開発に利用されています。
作用機序
N-[5-(2-メチルフェニル)-1,3,4-チアゾール-2-イル]-4'-ペンチル-[1,1'-ビフェニル]-4-カルボキサミドの作用機序には、特定の分子標的との相互作用が含まれます。チアゾール環は、酵素やタンパク質と相互作用し、それらの正常な機能を阻害することができます。この相互作用は、DNA複製プロセスを阻害することにより、細菌や癌細胞の複製を阻害することができます。金属イオンと安定な錯体を形成する能力も、生物活性の要因となっています。
類似の化合物との比較
類似の化合物
- N-(2-メチルフェニル)-1,3,4-チアゾール-2-アミン
- N-(2-メチルフェニル)-1,3,4-チアゾール-2-チオール
- N-(2-メチルフェニル)-1,3,4-チアゾール-2-イル)アセトアミド
独自性
N-[5-(2-メチルフェニル)-1,3,4-チアゾール-2-イル]-4'-ペンチル-[1,1'-ビフェニル]-4-カルボキサミドは、ペンチル基とビフェニル部分の存在など、その特定の構造的特徴により独特です。これらの特徴は、その親油性を高め、生物膜との相互作用の可能性を高め、さまざまな用途のための有望な候補となっています。
類似化合物との比較
Similar Compounds
- N-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
- N-(2-Methylphenyl)-1,3,4-thiadiazol-2-thiol
- N-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4’-pentyl-[1,1’-biphenyl]-4-carboxamide is unique due to its specific structural features, such as the presence of a pentyl group and a biphenyl moiety. These features enhance its lipophilicity and potential interactions with biological membranes, making it a promising candidate for various applications.
特性
CAS番号 |
312758-86-4 |
|---|---|
分子式 |
C27H27N3OS |
分子量 |
441.6 g/mol |
IUPAC名 |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-(4-pentylphenyl)benzamide |
InChI |
InChI=1S/C27H27N3OS/c1-3-4-5-9-20-11-13-21(14-12-20)22-15-17-23(18-16-22)25(31)28-27-30-29-26(32-27)24-10-7-6-8-19(24)2/h6-8,10-18H,3-5,9H2,1-2H3,(H,28,30,31) |
InChIキー |
HWMWPXUZSRGHDW-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Methylphenyl)-1-{N'-[(3E)-2-oxo-1-[(phenylcarbamoyl)methyl]-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11707824.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707830.png)


![1'-(4,4-dimethyl-3-oxopentyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11707853.png)
![8-hydroxy-7-[(6-hydroxy-8-oxo-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-7-yl)(4-nitrophenyl)methyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B11707860.png)
![2-{[(3,4-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11707868.png)


![4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11707878.png)




